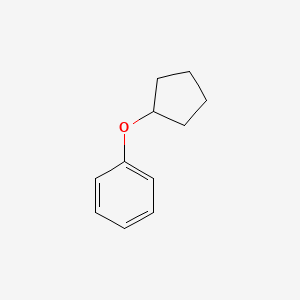

Cyclopentyloxybenzene

Beschreibung

Eigenschaften

IUPAC Name |

cyclopentyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKOHFRNPSBBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593666 | |

| Record name | (Cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33186-68-4 | |

| Record name | (Cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33186-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for Cyclopentyloxybenzene and Its Derivatives

Direct O-Alkylation Pathways

Direct O-alkylation involves the formation of the ether linkage in a single step from phenol (B47542) and a cyclopentylating agent, typically cyclopentanol. This pathway is often catalyzed by acids and is subject to competing C-alkylation reactions, where the cyclopentyl group attaches to the carbon atoms of the benzene (B151609) ring.

Alkylation of Phenols with Cyclopentanol

The reaction of phenol with cyclopentanol is a primary method for the direct synthesis of cyclopentyloxybenzene. This process generally requires a catalyst to facilitate the reaction, which can be performed in either the liquid or gas phase.

A range of catalytic systems has been investigated to promote the selective O-alkylation of phenol. Solid acid catalysts are often preferred due to their ease of separation and potential for regeneration.

Rare-Earth Orthophosphates : Trivalent rare-earth metal orthophosphates have been identified as effective catalysts for the gas-phase O-alkylation of phenolic compounds with alkanols, including cyclopentanol google.com. These catalysts facilitate the reaction at elevated temperatures.

Cation-Exchange Resins : Acidic cation-exchange resins, such as Amberlyst-15, are effective catalysts for phenol alkylation. nih.govsemanticscholar.orgacs.orgresearchgate.net Mechanistic studies often model the catalytic activity of these resins using proxies like benzenesulfonic acid. nih.govacs.orgresearchgate.net

Zeolites : Zeolites, such as H-BEA, can also be used as solid acid catalysts. Their porous structure can influence the selectivity of the reaction. Studies involving similar cyclic alcohols like cyclohexanol show that the reaction proceeds after the alcohol dehydrates to an alkene, which then forms a reactive carbenium ion. pnnl.gov

Lewis and Brønsted Acids : Traditional homogeneous catalysts, including Lewis acids (e.g., aluminum chloride) and Brønsted acids (e.g., sulfuric acid), are capable of catalyzing the reaction. slchemtech.comresearchgate.net However, these can be difficult to separate from the reaction mixture and may be corrosive. researchgate.net

Promoters can be added to the primary catalyst to enhance activity and selectivity. For instance, in related alkylations, phosphotungstic acid (PTA) impregnated on a γ-Al2O3 support has been shown to significantly increase both conversion and selectivity towards the O-alkylated product. mdpi.com

| Catalyst Type | Specific Example(s) | Reaction Phase | Key Characteristics |

|---|---|---|---|

| Rare-Earth Phosphates | Orthophosphates of trivalent rare-earth metals | Gas | Effective for high-temperature etherification. google.com |

| Cation-Exchange Resin | Amberlyst-15 | Liquid | Solid acid catalyst, easy to separate. nih.govresearchgate.net |

| Zeolite | H-BEA | Liquid | Shape-selective solid acid. pnnl.gov |

| Brønsted/Lewis Acids | H₂SO₄, AlCl₃ | Liquid | Homogeneous, highly active but corrosive. slchemtech.comresearchgate.net |

Optimizing reaction conditions is critical to maximizing the yield of this compound while minimizing the formation of C-alkylated by-products. Key parameters include temperature, reactant molar ratio, and reaction time.

Temperature : The reaction temperature significantly influences both the rate and selectivity. For instance, gas-phase reactions over rare-earth phosphates are conducted at high temperatures. google.com In liquid-phase reactions, temperatures can range from 80-145°C, depending on the catalyst and reactants. ppor.az

Reactant Ratio : The molar ratio of phenol to the alkylating agent (cyclopentanol or its corresponding olefin, cyclopentene) affects product distribution. Varying this ratio can shift the equilibrium and favor the desired O-alkylation product.

Phase : The reaction can be carried out in either the liquid or gas phase. Gas-phase reactions often require higher temperatures but can offer advantages in catalyst stability and product separation. google.com

| Parameter | Condition Range | Impact on Reaction |

|---|---|---|

| Temperature | 80°C - 450°C (catalyst dependent) | Affects reaction rate and selectivity; higher temperatures can favor C-alkylation or decomposition. |

| Molar Ratio (Phenol:Cyclopentanol) | 2:1 to 1:2 | Influences conversion and selectivity towards O- vs. C-alkylation. ppor.az |

| Catalyst Loading | 5-25% by weight | Higher loading generally increases conversion rate up to a certain point. ppor.az |

| Reaction Phase | Liquid or Gas | Determines operational parameters and reactor design. google.com |

Mechanism of O-Alkylation: Elucidating Electrophilic Aromatic Substitution Aspects

The acid-catalyzed alkylation of phenol with cyclopentanol is a complex process involving competing reaction pathways. While C-alkylation is a classic example of electrophilic aromatic substitution, the initial formation of this compound (O-alkylation) is often the kinetically favored step. pnnl.gov

Formation of the Electrophile : In the presence of an acid catalyst, cyclopentanol is protonated, followed by the loss of a water molecule to form a cyclopentyl carbenium ion. In some systems, particularly with solid catalysts like zeolites, the alcohol may first dehydrate to form cyclopentene, which is then protonated to generate the carbenium ion. pnnl.gov

Nucleophilic Attack : The phenol molecule possesses two nucleophilic sites: the oxygen atom of the hydroxyl group and the electron-rich aromatic ring (particularly at the ortho and para positions).

O-Alkylation : The oxygen atom can attack the cyclopentyl carbenium ion, leading to the formation of a protonated ether. Subsequent deprotonation yields this compound. Computational studies suggest that this direct O-alkylation pathway is often the most energetically favorable under neutral or mildly acidic conditions. nih.govacs.orgresearchgate.net

C-Alkylation (Electrophilic Aromatic Substitution) : The aromatic ring can attack the carbenium ion, forming a sigma complex (arenium ion). Deprotonation then restores aromaticity, resulting in the formation of cyclopentylphenols.

Rearrangement : The initially formed this compound can undergo an intramolecular rearrangement under acidic conditions to yield the more thermodynamically stable C-alkylated products. nih.gov However, some studies indicate that this rearrangement is not always a significant pathway and that C-alkylation can occur directly. pnnl.gov

The formation of the ether is reversible and kinetically controlled, whereas the C-alkylated products are generally formed irreversibly and are thermodynamically favored. pnnl.gov

Indirect Synthetic Routes

Indirect routes to this compound involve the pre-functionalization of one of the reactants, typically to enhance the desired O-alkylation pathway and prevent C-alkylation.

Utilizing Halocyclopentane Precursors

The most common and efficient indirect method for preparing this compound is the Williamson ether synthesis. This reaction avoids the acidic conditions that promote C-alkylation and is highly selective for the formation of the ether linkage.

The synthesis involves two main steps:

Formation of Phenoxide : Phenol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a sodium or potassium phenoxide salt. This deprotonation significantly increases the nucleophilicity of the oxygen atom. pharmaxchange.inforeddit.com

Nucleophilic Substitution : The resulting phenoxide ion then acts as a nucleophile, attacking a halocyclopentane (e.g., cyclopentyl bromide or cyclopentyl chloride). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion displaces the halide ion, forming the C-O ether bond of this compound. pharmaxchange.info

The choice of solvent is crucial for this reaction. Polar aprotic solvents like DMF or DMSO are often used as they effectively solvate the cation (e.g., Na⁺) without strongly hydrogen-bonding with the phenoxide nucleophile, thereby enhancing its reactivity and favoring O-alkylation. pharmaxchange.info In contrast, protic solvents can solvate the oxygen of the phenoxide, hindering its ability to attack the electrophile and potentially leading to lower yields. pharmaxchange.info

Green Chemistry Principles in Synthetic Design

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. Key areas of focus include the careful selection of solvents, the development of efficient catalysts, and the maximization of atom economy to prevent waste.

Solvent Selection and Minimization

The choice of solvent can significantly impact the environmental footprint and efficiency of a synthesis aiche.org. In ether syntheses, traditional polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMAc) are often used. However, many of these are classified as reprotoxic and should be avoided where possible acsgcipr.org.

| Solvent Class | Conventional Examples | Greener Alternatives | Rationale for Change |

| Dipolar Aprotic | DMF, NMP, DMAc | DMSO, Cyrene | Avoidance of reprotoxic substances acsgcipr.org. |

| Hydrocarbon | Benzene, Toluene, Hexane | Heptane, Cyclopentyl methyl ether (CPME) | Reduction of toxicity and carcinogenicity scribd.com. |

| Ethers | Diethyl ether, 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF) | Lower peroxide formation, derived from renewable resources scribd.com. |

Catalyst Development for Enhanced Efficiency and Selectivity

Modern synthetic methodologies increasingly rely on catalysis to improve reaction efficiency, selectivity, and sustainability. For the synthesis of aryl ethers like this compound, transition metal-catalyzed cross-coupling reactions represent a significant advancement over traditional methods.

Palladium- and copper-based catalytic systems are particularly effective for forming C–O bonds. For instance, palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for etherification, coupling aryl halides (including less reactive chlorides) with a wide range of alcohols organic-chemistry.org. These reactions often employ bulky, electron-rich phosphine ligands that facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. Similarly, copper-catalyzed Ullmann-type reactions, often enhanced by the use of specific ligands like N,N-dimethylglycine, can effectively couple aryl iodides with aliphatic alcohols at elevated temperatures organic-chemistry.org. The use of catalysts allows reactions to proceed under milder conditions, reduces the need for stoichiometric reagents, and broadens the scope of compatible functional groups, all of which are tenets of green chemistry jk-sci.com.

Atom Economy and Waste Prevention Strategies

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass ends up in the desired product jocpr.comepa.gov. The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste nih.gov.

Addition and rearrangement reactions are considered highly atom-economical as they, in theory, incorporate all atoms of the reactants into the product nih.gov. In contrast, substitution and elimination reactions, common in the synthesis of ethers, are inherently less atom-economical because they generate byproducts (e.g., salts from a leaving group and a counter-ion).

To improve the atom economy in the synthesis of this compound, several strategies can be employed:

Catalytic Routes: As discussed, catalytic reactions are preferable to stoichiometric ones. They reduce waste by using only a small amount of a substance to facilitate the reaction, which can be recycled in some cases jk-sci.com.

Reaction Design: Choosing reaction pathways that minimize the use of protecting groups, which add steps and generate waste during their addition and removal.

Waste Minimization: The E-factor (environmental factor) provides a quantifiable measure of inefficiency, calculating the mass ratio of waste to the desired product. For fine chemicals and pharmaceuticals, this ratio can be alarmingly high, often between 5 and 100, highlighting the need for more efficient syntheses nih.gov.

By focusing on catalytic methods and designing synthetic pathways that avoid stoichiometric waste, the production of this compound can be aligned more closely with the principles of waste prevention and resource efficiency jocpr.comepa.gov.

Energy Efficiency in Reaction Conditions

The pursuit of energy efficiency in the synthesis of this compound and its derivatives is a critical aspect of modern green chemistry. Traditional synthetic methods often rely on prolonged reaction times and high temperatures, leading to significant energy consumption. To address this, researchers have explored various innovative techniques to enhance energy efficiency, including microwave-assisted synthesis, ultrasonication, and flow chemistry.

Microwave-Assisted Organic Synthesis (MAOS):

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions while reducing energy input. nih.govscholarsresearchlibrary.comsemanticscholar.orgresearchgate.net This technique utilizes microwave radiation to directly heat the reactants and solvent, leading to a rapid and uniform temperature increase throughout the reaction mixture. The primary advantage of MAOS lies in its ability to significantly shorten reaction times, often from hours to minutes, which translates to substantial energy savings. scholarsresearchlibrary.comsemanticscholar.org The efficient heat transfer is achieved through dielectric heating, which depends on the ability of the solvent or reagents to absorb microwave energy. nih.gov

In the context of this compound synthesis, which is typically achieved through a Williamson ether synthesis, MAOS can offer considerable benefits. The reaction between a phenoxide and a cyclopentyl halide can be expedited under microwave irradiation, leading to higher yields in a fraction of the time required by conventional heating methods. The selection of a suitable solvent with a high dielectric constant is crucial for maximizing the efficiency of microwave absorption and, consequently, the reaction rate.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes scholarsresearchlibrary.comsemanticscholar.org |

| Energy Consumption | High | Low |

| Heating Method | Conduction/Convection | Dielectric Heating nih.gov |

| Temperature Gradient | Non-uniform | Uniform |

| Yield | Moderate to High | Often Higher semanticscholar.orgresearchgate.net |

Ultrasound-Assisted Synthesis:

Ultrasonication, the application of ultrasound energy to a chemical reaction, provides another avenue for enhancing energy efficiency. nih.govsemanticscholar.orgrsc.orguniv.kiev.uamdpi.com The phenomenon of acoustic cavitation, the formation, growth, and implosion of microscopic bubbles, generates localized hot spots with extremely high temperatures and pressures. nih.gov This intense energy input can break chemical bonds and accelerate reaction rates, often at lower bulk temperatures than conventional methods.

Flow Chemistry:

Continuous flow chemistry offers a paradigm shift from traditional batch processing and presents significant advantages in terms of energy efficiency and process control. tcichemicals.comthieme-connect.denih.govresearchgate.net In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel. The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat transfer, enabling precise temperature control and rapid reaction quenching. thieme-connect.de

The synthesis of this compound in a flow system can be optimized to minimize energy consumption. The ability to operate at higher temperatures and pressures safely allows for a dramatic reduction in reaction times. tcichemicals.com Furthermore, the continuous nature of the process eliminates the need for energy-intensive heating and cooling cycles associated with batch reactors, leading to a more sustainable and energy-efficient manufacturing process. thieme-connect.de The automation of flow synthesis also contributes to higher reproducibility and stability, reducing the likelihood of failed reactions and wasted energy. tcichemicals.com

Derivatization and Functionalization Strategies

The strategic derivatization and functionalization of this compound are essential for modulating its physicochemical properties and exploring its potential applications. These modifications can be targeted at either the aromatic ring or the cyclopentyl moiety, offering a versatile platform for creating a diverse range of analogues.

Regioselective Functionalization of the Aromatic Ring

The electron-donating nature of the cyclopentyloxy group directs electrophilic aromatic substitution reactions primarily to the ortho and para positions of the benzene ring. Controlling the regioselectivity of these reactions is crucial for the synthesis of specific isomers with desired biological or material properties.

Halogenated aromatic compounds are valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions and other transformations. The bromination of this compound can be achieved using various brominating agents, with the regioselectivity being influenced by the reaction conditions.

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto the aromatic ring. bartleby.comnih.gov Reagents such as N-bromosuccinimide (NBS) are frequently employed for this purpose. The use of hexafluoroisopropanol (HFIP) as a solvent can enhance the reactivity of N-halosuccinimides and promote regioselective halogenation under mild conditions. researchgate.netresearchgate.net Theoretical calculations can be used to predict the positional selectivity in electrophilic aromatic brominations, and these predictions often align well with experimental results. bartleby.comnih.gov

Table 2: Regioselective Bromination of this compound

| Reagent/Conditions | Major Product(s) | Reference |

| N-Bromosuccinimide (NBS) in Acetonitrile (B52724) | para-bromothis compound | bartleby.com |

| NBS in Hexafluoroisopropanol (HFIP) | High selectivity for para-isomer | researchgate.netresearchgate.net |

The para-isomer is typically the major product due to the steric hindrance of the bulky cyclopentyloxy group at the ortho positions. However, the ratio of ortho to para isomers can be tuned by careful selection of the brominating agent and reaction conditions.

The introduction of a trifluoromethyl (CF3) group onto the aromatic ring can significantly alter the electronic properties and lipophilicity of this compound, which is often a desirable modification in medicinal chemistry. clockss.org Direct trifluoromethylation of arenes can be achieved using various reagents that serve as sources of the CF3 radical, cation, or anion. clockss.org

Sodium trifluoromethanesulfinate (CF3SO2Na) and trifluoromethanesulfonyl chloride (CF3SO2Cl) are popular reagents for direct trifluoromethylation. clockss.org These reactions often proceed via a radical mechanism and can provide a direct route to trifluoromethylated this compound derivatives. The regioselectivity of these reactions can be influenced by the specific reaction conditions and the electronic nature of the substrate.

Transformations Involving the Cyclopentyl Moiety

Modifications to the cyclopentyl ring of this compound offer another avenue for creating structural diversity. These transformations can involve cleavage of the ether bond or functionalization of the cyclopentyl ring itself.

Ether cleavage reactions can be used to deprotect the phenolic oxygen or to convert the cyclopentyl group into other functionalities. wikipedia.org This is typically achieved under acidic conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Depending on the stability of the potential carbocation intermediate, the mechanism can be either SN1 or SN2. wikipedia.orglibretexts.org

Functionalization of the cyclopentyl ring can be more challenging due to the relative inertness of the C-H bonds. However, strategies involving radical halogenation or directed C-H activation can be employed to introduce functional groups onto the cyclopentyl moiety. Subsequent transformations of these newly introduced functional groups can lead to a wide range of substituted analogues.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues can be achieved through various synthetic strategies, including the use of pre-functionalized starting materials or the late-stage functionalization of the this compound core.

One powerful method for the synthesis of substituted aryl ethers is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of C-C bonds between an aryl halide and an arylboronic acid. By starting with a halogenated this compound, a wide variety of substituents can be introduced onto the aromatic ring. This approach offers a high degree of flexibility and functional group tolerance.

Table 3: Synthesis of Substituted this compound Analogues

| Starting Material | Reagent | Product |

| para-bromothis compound | Arylboronic acid, Pd catalyst | para-aryl-cyclopentyloxybenzene |

| Phenol | Substituted cyclopentyl halide | Substituted this compound |

Alternatively, substituted this compound analogues can be prepared by employing a substituted phenol or a substituted cyclopentyl halide in the initial Williamson ether synthesis. This approach is straightforward for introducing substituents that are compatible with the reaction conditions.

Spectroscopic and Advanced Structural Characterization of Cyclopentyloxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For Cyclopentyloxybenzene, both proton (¹H) and carbon-13 (¹³C) NMR would provide crucial information for its structural verification.

Proton NMR (¹H NMR) for Structural Elucidation

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the aromatic ring and the cyclopentyl group. The aromatic protons, typically found in the downfield region (around 6.8-7.3 ppm), would likely appear as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons.

The protons of the cyclopentyl group would be located in the upfield region. The proton on the carbon directly attached to the oxygen atom (the methine proton) would be the most deshielded of the aliphatic protons, likely appearing as a multiplet around 4.5-5.0 ppm. The remaining methylene protons of the cyclopentyl ring would produce complex multiplets further upfield, generally between 1.5 and 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 6.8 - 7.3 | Multiplet |

| Cyclopentyl (CH-O) | 4.5 - 5.0 | Multiplet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum would provide a count of the unique carbon environments in the molecule. For this compound, six distinct signals would be anticipated. The carbon atom of the cyclopentyl group bonded to the oxygen would be expected in the range of 70-80 ppm. The other two sets of equivalent methylene carbons in the cyclopentyl ring would appear further upfield, typically between 20 and 40 ppm.

The aromatic carbons would show four signals. The carbon atom directly bonded to the oxygen (ipso-carbon) would be the most downfield of the aromatic signals, likely around 155-160 ppm. The ortho, meta, and para carbons would have distinct chemical shifts in the 115-130 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-O) | 155 - 160 |

| Aromatic (ortho, meta, para) | 115 - 130 |

| Cyclopentyl (C-O) | 70 - 80 |

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be characterized by absorptions corresponding to its key functional groups. A prominent feature would be the C-O stretching vibration of the ether linkage, which typically appears as a strong band in the region of 1250-1000 cm⁻¹.

The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclopentyl group would be observed just below 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (162.24 g/mol ).

Common fragmentation pathways for ethers include cleavage of the C-O bond. For this compound, this could lead to the formation of a phenoxy radical and a cyclopentyl cation, or a phenyl cation and a cyclopentyloxy radical. The fragmentation of the cyclopentyl ring could also produce a series of characteristic smaller fragments.

Advanced Spectroscopic Techniques for Conformational Analysis (e.g., NOESY NMR)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that can provide information about the spatial proximity of protons within a molecule, which is crucial for conformational analysis. In the case of this compound, a NOESY experiment could potentially reveal through-space interactions between the protons of the cyclopentyl ring and the protons of the benzene (B151609) ring.

Such correlations would help to determine the preferred orientation of the cyclopentyl group relative to the phenyl group. For instance, observing a cross-peak between the methine proton of the cyclopentyl group and the ortho-protons of the benzene ring would suggest a conformation where these groups are in close proximity. However, without experimental data, a definitive conformational analysis cannot be performed.

Theoretical and Computational Investigations of Cyclopentyloxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, offering a detailed picture of their fundamental characteristics.

The electronic structure of a molecule dictates its chemical and physical properties. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, providing insights into the molecule's kinetic stability and chemical reactivity. For Cyclopentyloxybenzene, the HOMO is typically localized on the electron-rich benzene (B151609) ring, while the LUMO is distributed over the aromatic system. The specific energies and spatial distributions of these orbitals can be precisely calculated, offering a quantitative measure of the molecule's electronic characteristics.

The distribution of electron density within a molecule is not uniform. Some atoms may carry a partial positive charge, while others have a partial negative charge. Quantum chemical calculations can determine this charge distribution, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of electron richness and deficiency, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, the oxygen atom and the aromatic ring are expected to be regions of higher electron density. This information is vital for predicting the sites susceptible to electrophilic or nucleophilic attack, thereby providing a theoretical basis for understanding the molecule's reactivity in various chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry that has found significant application in the study of molecules like this compound.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and provide a deeper interpretation of the spectra. For instance, vibrational frequencies corresponding to the stretching and bending of different bonds within this compound can be calculated. These theoretical frequencies can aid in the assignment of peaks observed in infrared (IR) and Raman spectroscopy. Similarly, nuclear magnetic resonance (NMR) chemical shifts for the different carbon and hydrogen atoms in the molecule can be computed, providing a powerful tool for structural elucidation.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Key IR Frequencies (cm⁻¹) | C-O-C stretch, aromatic C-H stretch, aliphatic C-H stretch |

| ¹H NMR Chemical Shifts (ppm) | Aromatic protons, cyclopentyl protons |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic carbons, cyclopentyl carbons |

DFT is an invaluable tool for investigating the mechanisms of chemical reactions. It can be used to map out the entire energy profile of a reaction pathway, from reactants to products. This includes the identification and characterization of transition states, which are the high-energy intermediates that govern the rate of a reaction. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the ether linkage, DFT can be employed to calculate the activation energies and determine the most likely reaction pathway. By understanding the structure and energy of the transition states, researchers can gain detailed insights into the factors that control the reaction's feasibility and selectivity.

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com This technique can provide detailed information on the conformational dynamics, intermolecular interactions, and solvent effects of a molecule like this compound. MD simulations have become an invaluable tool for examining molecular systems, although they can be computationally intensive. arxiv.org

The applicability of MD simulations to this compound would be relevant for studying:

Conformational analysis: The cyclopentyl group and the ether linkage are flexible, and MD simulations could explore the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a nonpolar solvent, or in water).

Solvation structure: Simulations could reveal how solvent molecules arrange around this compound, which is crucial for understanding its solubility and reactivity in solution.

Interactions with other molecules: If this compound is part of a larger system, such as a complex or a material, MD simulations can be used to study the nature and strength of its interactions with surrounding species.

An MD simulation involves numerically solving Newton's equations of motion for a system of interacting particles. The forces between particles are typically calculated using a molecular mechanics force field. The simulation generates a trajectory that describes how the positions and velocities of the particles evolve over time. Analysis of this trajectory can provide macroscopic thermodynamic properties and insights into dynamic processes at the molecular level.

While the search results discuss the general application of MD simulations in areas like drug discovery and materials science, youtube.comneurips.cc no specific molecular dynamics studies on this compound were found. Therefore, specific parameters or detailed findings regarding its dynamic behavior are not available.

Reactivity Profiles and Mechanistic Studies of Cyclopentyloxybenzene

Aromatic Ring Reactivity

The cyclopentyloxy group (-O-cyclopentyl) attached to the benzene (B151609) ring plays a crucial role in directing the outcome of reactions involving the aromatic system. As an alkoxy group, it acts as a powerful activating group, enhancing the ring's nucleophilicity and influencing the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Reactions

The mechanism proceeds in two steps: initial attack by an electrophile (E+) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate, followed by the rapid loss of a proton from the site of attack to restore aromaticity. masterorganicchemistry.combyjus.com The resonance stabilization of the arenium ion is particularly effective when the attack occurs at the ortho and para positions, as this allows for an additional resonance structure where the positive charge is stabilized by the ether oxygen. youtube.com This stabilization lowers the activation energy for ortho and para substitution, making them the preferred pathways. libretexts.org

Common electrophilic aromatic substitution reactions for cyclopentyloxybenzene include nitration, halogenation, and Friedel-Crafts acylation and alkylation.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the ring, predominantly at the ortho and para positions. The reactivity of alkoxybenzenes like anisole in nitration is significantly higher than that of benzene. quora.compearson.com

Halogenation: In the presence of a Lewis acid catalyst (e.g., FeBr₃ for bromination), this compound reacts with halogens (e.g., Br₂) to yield a mixture of ortho- and para-halothis compound.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.comchemguide.co.uk The reaction is a reliable method for synthesizing aryl ketones and, due to the deactivating nature of the resulting ketone, it typically stops after a single substitution. organic-chemistry.org

| Reaction | Reagents | Electrophile (E+) | Typical Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-Nitrothis compound and 4-Nitrothis compound |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion complex) | 2-Bromothis compound and 4-Bromothis compound |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ (Acylium ion) | 2-(Cyclopentyloxy)acetophenone and 4-(Cyclopentyloxy)acetophenone |

Nucleophilic Aromatic Substitution Reactions (with derivatives)

Nucleophilic aromatic substitution (SNAr) is uncommon for electron-rich aromatic rings like this compound. wikipedia.org This reaction requires the aromatic ring to be electron-deficient and to possess a good leaving group (typically a halide). chemistrysteps.com Therefore, this compound itself is inert to SNAr reactions.

However, derivatives of this compound that contain strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a leaving group can undergo SNAr. youtube.comlibretexts.org The presence of these EWGs is critical as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate. libretexts.org

The SNAr mechanism involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . libretexts.orglumenlearning.comwikipedia.orglibretexts.org The negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing group(s). researchgate.net This stabilization is only possible if the EWG is in the ortho or para position relative to the site of attack. libretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

For example, a derivative such as 1-chloro-4-(cyclopentyloxy)-2-nitrobenzene would be expected to react with a nucleophile like sodium methoxide. The methoxide ion would attack the carbon bearing the chlorine atom, and the negative charge of the resulting Meisenheimer complex would be stabilized by the para-alkoxy group and the ortho-nitro group.

Ether Linkage Reactivity

The carbon-oxygen bond of the ether linkage is generally stable but can be cleaved under specific, typically harsh, conditions. wikipedia.org It can also participate in rearrangement reactions.

Cleavage Reactions

The cleavage of the ether bond in alkyl aryl ethers like this compound is most commonly achieved using strong mineral acids, particularly hydroiodic acid (HI) or hydrobromic acid (HBr). pdx.edulibretexts.org The reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). libretexts.org

The mechanism then involves a nucleophilic attack by the halide ion. In the case of an alkyl aryl ether, the cleavage invariably occurs at the alkyl-oxygen bond, producing a phenol (B47542) and an alkyl halide. libretexts.org The phenyl-oxygen bond is significantly stronger and resistant to cleavage due to the sp² hybridization of the aromatic carbon and delocalization of oxygen's lone pairs into the ring.

The nucleophilic attack on the cyclopentyl group can proceed via either an SN1 or SN2 pathway, depending on the reaction conditions and the stability of the potential carbocation. wikipedia.org

SN2 Pathway: The halide ion directly attacks the carbon atom adjacent to the protonated oxygen, leading to inversion of stereochemistry if the carbon is chiral.

SN1 Pathway: If conditions favor carbocation formation, the protonated ether can first dissociate to form phenol and a cyclopentyl carbocation, which is then captured by the halide ion.

| Reagent | Conditions | Products | Primary Mechanism |

|---|---|---|---|

| Hydroiodic Acid (conc. HI) | Heat | Phenol + Iodocyclopentane | SN1 / SN2 |

| Hydrobromic Acid (conc. HBr) | Heat | Phenol + Bromocyclopentane | SN1 / SN2 |

| Boron Tribromide (BBr₃) | Inert Solvent (e.g., CH₂Cl₂) | Phenol + Bromocyclopentane | Lewis acid-mediated cleavage |

Rearrangement Processes (e.g., O- to C-alkylation rearrangement)

While rearrangements like the Claisen rearrangement require an allyl group, alkyl phenyl ethers can undergo an O- to C-alkylation rearrangement under certain conditions. This transformation is effectively an intramolecular Friedel-Crafts alkylation. masterorganicchemistry.comnih.gov The reaction is typically promoted by a strong Lewis acid or Brønsted acid catalyst.

The proposed mechanism involves the following steps:

Coordination of the Lewis acid (e.g., AlCl₃) to the ether oxygen, weakening the cyclopentyl-oxygen bond.

Cleavage of the C-O bond to generate an intermediate, which can be viewed as a cyclopentyl carbocation (or a Lewis acid complex with carbocationic character) and an aluminum phenoxide complex.

The electrophilic cyclopentyl cation then attacks the electron-rich aromatic ring. Due to proximity, the attack preferentially occurs at the ortho position, proceeding through a standard Wheland intermediate.

Deprotonation restores aromaticity, and subsequent workup liberates the final 2-cyclopentylphenol product. A smaller amount of the para-isomer may also form.

This intramolecular pathway is often favored for the formation of five- or six-membered rings in related systems. nih.govacs.org

Reactions Involving the Cyclopentyl Moiety

The cyclopentyl group, while generally less reactive than the aromatic ring, can undergo reactions characteristic of cycloalkanes, particularly free-radical substitutions.

Free-radical halogenation, initiated by UV light or a radical initiator, can introduce a halogen atom onto the cyclopentyl ring. The position most susceptible to attack is the carbon atom alpha to the ether oxygen (the C1 position). This is because a radical at this position is stabilized by resonance with the adjacent oxygen atom, in a manner analogous to the stabilization of a benzylic radical.

Another relevant reaction is autoxidation, a process where ethers react slowly with atmospheric oxygen in the absence of inhibitors. libretexts.org This is a radical-chain reaction that leads to the formation of hydroperoxides and peroxides at the carbon alpha to the ether oxygen. youtube.com These peroxide compounds can be unstable and potentially explosive, especially upon concentration.

Under more forcing oxidative conditions, using strong oxidizing agents, the cyclopentyl ring can be cleaved or converted to various oxygenated products, although such reactions often lack selectivity and may also degrade the aromatic ring.

Cycloaddition Reactions

Following a comprehensive review of scientific literature, no specific studies detailing the participation of this compound in cycloaddition reactions were identified. This includes common cycloaddition pathways such as Diels-Alder or [2+2] cycloadditions where the aromatic ring or the cyclopentyl moiety might be expected to react under specific conditions. While the benzene ring, in general, can undergo cycloaddition reactions, these typically require forcing conditions or photochemical activation, and no such examples have been documented for this compound. researchgate.net

Ring-opening/Ring-closing Reactions

There is a lack of available scientific literature describing ring-opening or ring-closing reactions specifically involving the cyclopentyl or the phenyl ring of this compound. Ring-opening reactions of alkoxybenzenes are known, but these typically involve cleavage of the ether bond rather than the opening of the aromatic ring itself. nih.gov Similarly, while ring-closing metathesis (RCM) is a powerful tool for forming cyclic structures, there are no documented examples of intramolecular RCM reactions starting from a derivative of this compound to form a new ring system. researchgate.netorganic-chemistry.orgnih.gov

Catalytic Transformations Involving this compound

Due to the limited available research data specifically focused on the reactivity of this compound in the requested reaction categories, a detailed article with data tables on its cycloaddition, ring-opening/ring-closing, and catalytic transformations cannot be generated at this time.

Role As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

While direct, widespread examples of cyclopentyloxybenzene as a starting material in the total synthesis of highly complex natural products are not extensively documented in mainstream literature, its structural motif is incorporated into various synthetic strategies. The ether linkage provides stability under many reaction conditions, while the aromatic ring and the cyclopentyl group offer sites for functionalization. Synthetic chemists can leverage the cyclopentyloxy moiety to influence the steric and electronic properties of intermediates, guiding reactions towards desired stereochemical outcomes. The benzene (B151609) ring can be functionalized through electrophilic aromatic substitution, lithiation followed by reaction with electrophiles, or cross-coupling reactions, paving the way for the assembly of more intricate molecular architectures.

Building Block for Polycyclic Hydrocarbon Structures

The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves the strategic assembly of smaller aromatic units. This compound can serve as a valuable building block in this context. The presence of the alkoxy group can direct the regioselectivity of further aromatic substitutions, facilitating the controlled annulation of additional rings.

One notable approach involves the use of alkoxy-substituted phenyl derivatives in oxidative coupling reactions to construct highly edge-functionalized PAHs. While not always specifying the cyclopentyl group, the principle of using such alkoxy-benzene units is a key strategy. These reactions can lead to the rapid assembly of both planar and helical polycyclic systems. The alkoxy groups, such as cyclopentyloxy, can enhance the solubility of the resulting large PAH structures, which is often a significant challenge in their synthesis and characterization.

| Precursor Type | Reaction Type | Resulting Structure | Reference |

| Alkoxy-substituted phenols | Oxidative Coupling | Edge-functionalized Polycyclic Aromatic Hydrocarbons | nih.gov |

Intermediate in the Formation of Functional Materials (excluding biological applications)

The development of novel functional materials with tailored electronic and photophysical properties is a major focus of modern chemistry. This compound and its derivatives can act as crucial intermediates in the synthesis of such materials. The incorporation of the cyclopentyloxy group can influence the packing of molecules in the solid state, which in turn affects the material's bulk properties.

For instance, alkoxy-substituted aromatic compounds are frequently used as precursors for liquid crystals and organic light-emitting diodes (OLEDs). The length and branching of the alkoxy chain can be varied to tune the mesomorphic properties of liquid crystals or the charge transport characteristics of organic semiconductors. The cyclopentyloxy group, with its specific size and shape, can impart desirable properties such as a broad liquid crystalline temperature range or improved processability for device fabrication. Research in this area focuses on creating materials for applications in displays, sensors, and organic electronics.

Derivatization for Structure-Reactivity Relationship Studies (excluding biological activity)

Understanding how the structure of a molecule influences its reactivity is a fundamental goal of chemistry. This compound provides a platform for systematic studies of these structure-reactivity relationships. By introducing various substituents at different positions on the benzene ring, researchers can probe the electronic and steric effects on reaction rates and mechanisms.

Analytical Methods for Detection and Quantification in Chemical Systems

Chromatographic Techniques

Chromatography is a powerful technique for separating components of a mixture, allowing for the individual detection and quantification of each constituent. For a moderately polar and volatile compound like Cyclopentyloxybenzene, both gas and liquid chromatography are suitable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds such as this compound, especially within complex mixtures. scribd.com The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis of a mixture containing this compound, the sample is first vaporized and introduced into the GC column. Separation is achieved based on the differential partitioning of the analytes between a stationary phase coated on the inside of the column and an inert carrier gas (mobile phase). Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.

For the analysis of phenyl ethers like this compound, a non-polar or medium-polarity capillary column is generally preferred. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for definitive identification.

Hypothetical GC-MS Parameters for this compound Analysis:

| Parameter | Value/Description |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 70 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Expected Retention Time | Dependent on exact conditions, but would elute after benzene (B151609) and before higher molecular weight ethers. |

This table presents a hypothetical set of parameters based on common practices for the analysis of similar aromatic ethers. Actual parameters would require experimental optimization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds that are not sufficiently volatile for GC or are thermally labile. This compound, being a moderately polar compound, is well-suited for analysis by reversed-phase HPLC.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. dergipark.org.tristanbul.edu.tr this compound will be retained on the non-polar stationary phase, and its elution will be controlled by the proportion of the organic solvent in the mobile phase. A higher percentage of the organic modifier will decrease the retention time.

Detection is commonly achieved using a UV detector, as the benzene ring in this compound exhibits strong absorbance in the UV region. A Diode Array Detector (DAD) or a Photodiode Array (PDA) detector can be particularly useful as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. dergipark.org.trnih.gov

Hypothetical HPLC Method Parameters for this compound:

| Parameter | Value/Description |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 270 nm (based on the UV absorbance of similar aromatic ethers) dergipark.org.tr |

| Expected Retention Time | Dependent on the specific column and mobile phase composition, but would be well-retained under these conditions. |

This table presents a hypothetical set of parameters based on common practices for the analysis of similar aromatic ethers. Actual parameters would require experimental optimization.

Method Development for Process Monitoring in Chemical Synthesis

The synthesis of this compound, likely via a Williamson ether synthesis, can be monitored in real-time using Process Analytical Technology (PAT). wikipedia.org PAT involves the use of in-situ analytical techniques to monitor the progress of a chemical reaction, providing real-time data on the concentration of reactants, intermediates, and products. This allows for better control over the reaction, leading to improved yield, purity, and safety.

For the synthesis of this compound, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly powerful PAT tool. youtube.com An ATR (Attenuated Total Reflectance) probe can be inserted directly into the reaction vessel to monitor the reaction mixture without the need for sampling. The progress of the Williamson ether synthesis can be followed by observing the disappearance of the characteristic vibrational bands of the reactants (e.g., the O-H stretch of the phenol (B47542) precursor) and the appearance of the characteristic bands of the this compound product (e.g., the C-O-C ether stretch).

The development of such a method would involve:

Feasibility Study : Recording the FTIR spectra of the pure reactants, products, and solvent to identify unique and non-overlapping spectral bands for each component.

Calibration : Creating a calibration model that correlates the changes in the FTIR spectra to the concentration of the reactants and products. This is often done by taking samples from the reaction at various time points and analyzing them by a primary method (e.g., HPLC) to build a chemometric model.

Implementation : Using the calibrated model to monitor subsequent reactions in real-time, allowing for the precise determination of the reaction endpoint and the detection of any potential side reactions or process deviations.

Key FTIR Spectral Regions for Monitoring this compound Synthesis:

| Functional Group | Approximate Wavenumber (cm⁻¹) | Change During Reaction |

| Phenolic O-H stretch | 3600-3200 | Decrease |

| Aromatic C-O stretch | 1260-1180 | Shift upon ether formation |

| Ether C-O-C stretch | 1150-1085 | Increase |

This table provides general wavenumber ranges. The exact positions of the peaks will be specific to the molecules involved in the synthesis of this compound.

By implementing these analytical methods, the detection, quantification, and synthesis of this compound can be effectively managed and controlled.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Synthetic Routes with Enhanced Sustainability Metrics

The traditional synthesis of aryl ethers, including cyclopentyloxybenzene, often involves Williamson ether synthesis. This method, while effective, can have limitations regarding sustainability, such as the use of harsh bases, high temperatures, and the generation of salt byproducts. Future research is anticipated to focus on developing greener synthetic alternatives.

Key Research Goals:

Catalytic C-O Coupling Reactions: Exploring the use of transition metal catalysts (e.g., copper, palladium) to facilitate the cross-coupling of phenol (B47542) with a cyclopentyl halide or alcohol. This approach could offer milder reaction conditions and higher atom economy.

Microwave-Assisted Synthesis: Investigating the application of microwave irradiation to accelerate the reaction, potentially reducing energy consumption and reaction times compared to conventional heating.

Use of Greener Solvents: Shifting from traditional volatile organic solvents to more environmentally benign alternatives like ionic liquids, deep eutectic solvents, or even solvent-free conditions.

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

| Catalytic C-O Coupling | Milder conditions, higher yields, broader substrate scope. | Catalyst cost and removal, ligand sensitivity. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency, lower energy use. | Scalability, potential for localized overheating. |

| Green Solvents | Reduced environmental impact, improved safety. | Solvent cost and recovery, potential for different reactivity. |

| Continuous Flow Synthesis | Enhanced safety and control, easier scale-up, integration of purification. | Initial setup cost, potential for clogging. |

Exploration of New Reactivity Pathways and Mechanistic Insights

Understanding the reactivity of this compound is crucial for its application as a chemical intermediate. The molecule possesses two key reactive sites: the aromatic ring and the cyclopentyl group.

Aromatic Ring Functionalization: Future studies will likely explore electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) to introduce various functional groups onto the benzene (B151609) ring. The directing effect of the cyclopentyloxy group (ortho-, para-directing) will be a key aspect of these investigations. Mechanistic studies, potentially employing kinetic analysis and computational modeling, could provide a deeper understanding of the reaction pathways and transition states.

Cyclopentyl Group Modification: Research could also focus on the functionalization of the cyclopentyl ring, for instance, through free-radical halogenation followed by nucleophilic substitution.

Ether Cleavage: Investigating the conditions required for the cleavage of the ether bond would be important for using this compound as a protecting group or for further synthetic transformations.

Expansion of Applications as Versatile Chemical Building Blocks in Niche Areas

The unique combination of a bulky, aliphatic cyclopentyl group and a planar aromatic ring makes this compound a potentially valuable building block in several niche areas of chemical science.

Liquid Crystals: The rigid aromatic core combined with the flexible aliphatic chain is a common structural feature in liquid crystalline materials. Derivatives of this compound could be synthesized and their mesomorphic properties investigated.

Pharmaceuticals and Agrochemicals: The this compound scaffold could be a starting point for the synthesis of new biologically active molecules. The lipophilic nature of the cyclopentyl group can influence the pharmacokinetic properties of a drug candidate.

Organic Electronics: Aryl ethers are sometimes used as components in organic light-emitting diodes (OLEDs) and other organic electronic devices. The specific electronic properties imparted by the cyclopentyloxy group could be explored in this context.

Advanced Computational Modeling for Predictive Chemistry and Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating research.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, molecular orbitals, and spectroscopic properties of this compound. These calculations can also be used to model reaction mechanisms and predict the regioselectivity of chemical reactions.

Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility of the cyclopentyloxy group and its interactions with solvents or biological macromolecules. This is particularly relevant for applications in materials science and medicinal chemistry.

Predictive Modeling for Structure-Property Relationships: By computationally screening a virtual library of this compound derivatives, it may be possible to identify candidates with desired properties (e.g., specific liquid crystal phases, optimal electronic properties, or high binding affinity to a biological target) before undertaking their synthesis.

Table 2: Potential Applications of Advanced Computational Modeling for this compound Research

| Computational Method | Predicted Properties/Insights | Potential Application Area |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, spectroscopic data. | Mechanistic studies, materials design. |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions. | Liquid crystal research, drug design. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity. | Agrochemical and pharmaceutical development. |

Q & A

Basic Research: How can the synthesis of cyclopentyloxybenzene be optimized for reproducibility in academic lab settings?

Methodological Answer:

Optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) followed by analytical validation. For example:

- Temperature : Test ranges between 80–120°C to identify exothermic/endothermic effects on yield .

- Catalysts : Compare Lewis acids (e.g., AlCl₃) vs. Brønsted acids (e.g., H₂SO₄) using GC-MS to monitor byproduct formation .

- Purification : Employ column chromatography with hexane/ethyl acetate gradients, validated by TLC and NMR purity checks (≥95%) .

Key Metrics : Yield, purity, and reaction time. Document protocols in line with reproducibility standards (e.g., Beilstein Journal guidelines for experimental detail) .

Advanced Research: What strategies resolve contradictions in spectral data interpretation for this compound derivatives?

Methodological Answer:

Contradictions often arise from stereochemical ambiguity or solvent-induced shifts. Mitigation approaches include:

- Isotopic Labeling : Use ¹³C or ²H isotopes to confirm peak assignments in NMR .

- Computational Modeling : Compare experimental IR/Raman spectra with DFT-simulated spectra (e.g., Gaussian 16 B3LYP/6-31G*) to validate structural hypotheses .

- Crystallography : Resolve stereochemical disputes via single-crystal X-ray diffraction, prioritizing derivatives with electron-donating substituents for improved crystal formation .

Data Validation : Cross-reference with databases (e.g., Cambridge Structural Database) and report confidence intervals for spectral matches .

Basic Research: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-DAD : Quantify impurities using a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (heating rate: 10°C/min) to identify decomposition thresholds .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .

Documentation : Report detection limits, retention times, and calibration curves per ICH Q2(R1) guidelines .

Advanced Research: How can mechanistic pathways of this compound’s electrophilic substitution reactions be elucidated?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios in deuterated vs. non-deuterated substrates to distinguish between SEAr and radical pathways .

- Trapping Intermediates : Use in-situ IR or ESR spectroscopy to detect nitration intermediates (e.g., NO₂⁺ complexes) .

- Solvent Polarity Studies : Correlate reaction rates with Kamlet-Taft parameters (π*, α, β) to identify transition-state solvation effects .

Data Interpretation : Apply Eyring or Hammett plots to derive activation parameters (ΔH‡, ΔS‡) and substituent effects .

Basic Research: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile or Viton® gloves (permeation resistance >8 hours) and Tychem® CPF 4 suits for splash protection .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate vapor exposure .

- Spill Management : Neutralize with activated carbon or vermiculite, followed by ethanol rinsing .

Training : Include SDS review and emergency response drills in lab safety modules .

Advanced Research: How can computational methods predict this compound’s reactivity in novel reaction systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent-cage effects on reaction trajectories using AMBER or CHARMM force fields .

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) at the MP2/cc-pVTZ level to predict regioselectivity .

- Machine Learning : Train models on PubChem data to forecast reaction yields under untested conditions (e.g., solvent-free systems) .

Validation : Compare predicted vs. experimental outcomes for at least 10 derivatives to assess model accuracy .

Basic Research: What are the best practices for documenting this compound research in compliance with academic journals?

Methodological Answer:

- Experimental Sections : Describe synthetic procedures with exact molar ratios, reaction times, and purification steps. Limit main text to 5 key compounds; archive others in supplementary data .

- Data Tables : Include retention factors (Rf), melting points, and spectral peaks (δ in ppm, J in Hz) .

- References : Prioritize primary literature over patents or non-peer-reviewed sources .

Advanced Research: How do steric and electronic effects influence this compound’s supramolecular assembly?

Methodological Answer:

- X-ray Crystallography : Resolve packing motifs (e.g., π-stacking vs. van der Waals interactions) for derivatives with tert-butyl or nitro groups .

- DSC/TGA : Correlate melting points with lattice energies derived from thermal analysis .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O) using CrystalExplorer .

Reporting : Use CIF files for crystallographic data and deposit in the CSD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.